5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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Overview
Description
5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrrolidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the 2-fluorophenyl group via a substitution reaction. The pyrrolidine ring is often prepared through the cyclization of an appropriate amine precursor. The final step involves the coupling of the pyrazole and pyrrolidine intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or thiophene rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, particularly the fluorophenyl and thiophene rings
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carboxamide group can yield the corresponding amine .
Scientific Research Applications
5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it could inhibit key enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrazole-4-carboxamide
- 2-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide
- Thiophene-2-carboxamide derivatives
Uniqueness
5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-[1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-14-4-1-2-5-15(14)24-12-13(10-22-24)11-23-9-3-6-16(23)17-7-8-18(26-17)19(21)25/h1-2,4-5,7-8,10,12,16H,3,6,9,11H2,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRQIHIQQUCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN(N=C2)C3=CC=CC=C3F)C4=CC=C(S4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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